molecular formula C11H19BrOSSi B8592740 Silane, [(5-bromo-2-thienyl)methoxy](1,1-dimethylethyl)dimethyl- CAS No. 88139-90-6

Silane, [(5-bromo-2-thienyl)methoxy](1,1-dimethylethyl)dimethyl-

Cat. No.: B8592740
CAS No.: 88139-90-6
M. Wt: 307.32 g/mol
InChI Key: WISSIMYDKQTOBN-UHFFFAOYSA-N
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Description

Silane, (5-bromo-2-thienyl)methoxydimethyl- is a chemical compound with the molecular formula C13H21BrOSi It is a silane derivative that features a 5-bromo-2-thienyl group attached to a methoxy group, which is further connected to a tert-butyl dimethylsilane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, (5-bromo-2-thienyl)methoxydimethyl- typically involves the following steps:

    Bromination of 2-thiophenemethanol: The starting material, 2-thiophenemethanol, is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) to yield 5-bromo-2-thiophenemethanol.

    Protection of the Hydroxyl Group: The hydroxyl group of 5-bromo-2-thiophenemethanol is protected by reacting it with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole to form the corresponding tert-butyldimethylsilyl ether.

    Methoxylation: The protected intermediate is then subjected to methoxylation using a suitable methylating agent like methyl iodide (MeI) in the presence of a base such as potassium carbonate (K2CO3) to yield the final product, Silane, (5-bromo-2-thienyl)methoxydimethyl-.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Silane, (5-bromo-2-thienyl)methoxydimethyl- undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the 5-bromo-2-thienyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol or thiol derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane, tetrahydrofuran), bases (e.g., triethylamine).

    Oxidation: Oxidizing agents (e.g., H2O2, m-CPBA), solvents (e.g., acetonitrile, dichloromethane).

    Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., diethyl ether, tetrahydrofuran).

Major Products Formed

    Substitution: Amino or thiol derivatives of the original compound.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol or thiol derivatives.

Scientific Research Applications

Silane, (5-bromo-2-thienyl)methoxydimethyl- has several scientific research applications, including:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Material Science: The compound is used in the preparation of functionalized silanes and siloxanes, which are important in the development of advanced materials such as coatings, adhesives, and sealants.

    Biological Studies: It is employed in the study of biological systems, particularly in the investigation of enzyme inhibitors and receptor modulators.

    Medicinal Chemistry: The compound is explored for its potential therapeutic properties, including its role as a precursor in the synthesis of drug candidates.

Mechanism of Action

The mechanism of action of Silane, (5-bromo-2-thienyl)methoxydimethyl- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may act as an inhibitor or modulator of enzymes or receptors, thereby affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Silane, (5-chloro-2-thienyl)methoxydimethyl-
  • Silane, (5-fluoro-2-thienyl)methoxydimethyl-
  • Silane, (5-iodo-2-thienyl)methoxydimethyl-

Uniqueness

Silane, (5-bromo-2-thienyl)methoxydimethyl- is unique due to the presence of the bromine atom in the 5-position of the thiophene ring, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in organic synthesis and material science.

Properties

CAS No.

88139-90-6

Molecular Formula

C11H19BrOSSi

Molecular Weight

307.32 g/mol

IUPAC Name

(5-bromothiophen-2-yl)methoxy-tert-butyl-dimethylsilane

InChI

InChI=1S/C11H19BrOSSi/c1-11(2,3)15(4,5)13-8-9-6-7-10(12)14-9/h6-7H,8H2,1-5H3

InChI Key

WISSIMYDKQTOBN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CC=C(S1)Br

Origin of Product

United States

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